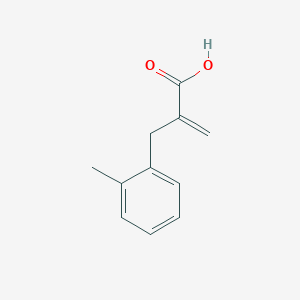

2-(2-Methylbenzyl)acrylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-[(2-methylphenyl)methyl]prop-2-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-6H,2,7H2,1H3,(H,12,13) |

InChI Key |

PDTUZYWFWOOYLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methylbenzyl Acrylic Acid

Precursor Synthesis and Optimization

The efficient synthesis of 2-(2-Methylbenzyl)acrylic acid is highly dependent on the availability and purity of its immediate precursors. Key intermediates include nitrile analogues and substituted benzaldehydes, the synthesis of which requires careful optimization of reaction conditions.

One important class of precursors for acrylic acids and their derivatives are substituted propanenitriles. Specifically, 2-(2-methylphenyl)propionitrile serves as a relevant analogue. Research into the synthesis of 2-arylpropionitriles has demonstrated effective methods for their preparation. A notable approach involves the selective monomethylation of aryl acetonitriles.

A study on the methylation of various aryl acetonitriles using phenyltrimethylammonium (B184261) iodide (PhMe₃NI) as a methylation agent in the presence of cesium carbonate (Cs₂CO₃) provides valuable insights. The synthesis of 2-(2-methylphenyl)propionitrile (2d) was achieved, although with a lower yield compared to other analogues, which was attributed to steric hindrance and the electron-donating effect of the ortho-methyl group. researchgate.net This effect may reduce the acidity of the α-hydrogens, making deprotonation more difficult. researchgate.net

Table 1: Optimization of Monomethylation of 2-(4-biphenyl)acetonitrile

| Entry | Solvent | Base | Methylating Agent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene (B28343) | Cs₂CO₃ | MeI | 24 | 38 |

| 2 | Toluene | Cs₂CO₃ | Me₂SO₄ | 6 | 30 |

| 3 | TFT | Cs₂CO₃ | PhMe₃NI | 6 | 68 |

| 4 | Me-THF | Cs₂CO₃ | PhMe₃NI | 11 | 59 |

This table, adapted from data on a related analogue, illustrates the influence of solvent and methylating agent on reaction efficiency. researchgate.net TFT = α,α,α-Trifluorotoluene, Me-THF = 2-Methyltetrahydrofuran.

The findings indicate that phenyltrimethylammonium iodide in polar aprotic solvents like trifluorotoluene provides superior yields for this class of transformation. researchgate.net These nitrile precursors can then be subjected to hydrolysis to yield the corresponding carboxylic acid.

A crucial aldehyde precursor for the synthesis of this compound is 2-(o-tolyl)acetaldehyde. The synthesis of such substituted aldehydes is a fundamental step in many organic preparations. General methods often involve the oxidation of the corresponding primary alcohol, which can be prepared from the appropriate benzyl (B1604629) halide. For instance, 2-methylbenzyl bromide could be converted to 2-(o-tolyl)ethanol via a Grignard reaction with formaldehyde, followed by oxidation using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to yield the desired 2-(o-tolyl)acetaldehyde. Another approach is the Sommelet reaction, where a benzyl halide reacts with hexamine to form an aldehyde. These precursors are fundamental for condensation and olefination reactions leading to the target acrylic acid.

Direct Synthetic Routes to this compound

Direct routes to α,β-unsaturated carboxylic acids are often preferred for their atom economy and reduced number of synthetic steps. Several classic and modern organic reactions can be employed to synthesize this compound directly from a suitable carbonyl compound or organometallic intermediate.

The Knoevenagel condensation is a powerful method for C-C bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgsigmaaldrich.com The Doebner modification of this reaction is particularly relevant, as it uses malonic acid as the active methylene component and a weak base, typically pyridine, as both the catalyst and solvent. wikipedia.orgorganic-chemistry.org

In this approach, 2-(o-tolyl)acetaldehyde would be reacted with malonic acid in pyridine. The reaction proceeds through a nucleophilic addition followed by dehydration. The resulting dicarboxylic acid intermediate readily undergoes decarboxylation under the reaction conditions to yield the α,β-unsaturated product, this compound. wikipedia.orgorganic-chemistry.org

Table 2: Typical Conditions for Knoevenagel-Doebner Condensation

| Component | Role | Example |

|---|---|---|

| Aldehyde | Electrophile | 2-(o-tolyl)acetaldehyde |

| Active Methylene Compound | Nucleophile | Malonic Acid |

| Base/Catalyst | Catalyst & Solvent | Pyridine |

| Co-catalyst (optional) | Rate Enhancement | Piperidine |

| Temperature | Reaction Condition | Reflux |

This method is advantageous due to the direct formation of the carboxylic acid, avoiding a separate hydrolysis step.

Olefination reactions provide a versatile and widely used strategy for converting carbonyl compounds into alkenes. numberanalytics.com

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. wikipedia.orgumass.edu To synthesize this compound, one would react 2-(o-tolyl)acetaldehyde with a stabilized ylide derived from a haloacetate ester, such as (carboethoxymethylidene)triphenylphosphorane. This reaction forms an α,β-unsaturated ester, ethyl 2-(2-methylbenzyl)acrylate. Subsequent hydrolysis of the ester group is required to yield the final carboxylic acid. The Wittig reaction often produces a mixture of E and Z isomers, with selectivity depending on the ylide's reactivity and the reaction conditions. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts. thieme-connect.comthieme-connect.com This reaction typically involves reacting the aldehyde, 2-(o-tolyl)acetaldehyde, with the anion of a phosphonoacetate ester, such as triethyl phosphonoacetate, generated by a base like sodium hydride. The HWE reaction is renowned for its high stereoselectivity, almost exclusively producing the (E)-alkene, which is the thermodynamically more stable isomer. thieme-connect.comresearchgate.net Similar to the Wittig reaction, the initial product is an ester that must be hydrolyzed to afford the target carboxylic acid. acs.org

Table 3: Comparison of Olefination Strategies

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (B84403) (water-soluble, easy removal) |

| Stereoselectivity | Variable (often Z-selective for unstabilized ylides) | Highly E-selective |

| Final Step | Ester Hydrolysis | Ester Hydrolysis |

The HWE reaction is frequently the preferred method due to its high E-selectivity and the ease of byproduct removal. thieme-connect.com

A more modern approach involves the direct introduction of a carboxylic acid group (carboxylation) onto a vinylic carbon atom using carbon dioxide as a C1 source. mdpi.comuniovi.es This strategy typically requires the formation of a vinylic organometallic intermediate.

The synthesis would begin with a vinyl halide, such as 1-bromo-2-(2-methylbenzyl)ethene, which could be prepared from 2-(o-tolyl)acetaldehyde. This vinyl halide can be converted into a vinylic organometallic reagent, for example, by reaction with magnesium metal to form a Grignard reagent or with an alkyllithium reagent to form an organolithium species. This highly reactive nucleophilic intermediate is then quenched with solid carbon dioxide (dry ice), followed by an acidic workup, to produce this compound.

Alternatively, transition-metal-catalyzed carboxylation reactions have emerged as powerful tools. researchgate.net For instance, nickel-catalyzed arylative carboxylation of alkynes with an arylmagnesium reagent and CO₂ can produce trisubstituted acrylic acids. researchgate.net A related approach could involve the nickel- or palladium-catalyzed carboxylation of a suitable alkene precursor. mdpi.comresearchgate.net These methods offer pathways under milder conditions and can exhibit high regioselectivity. uniovi.es

Table 4: General Scheme for Carboxylation of a Vinylic Intermediate

| Step | Description | Reagents |

|---|---|---|

| 1 | Formation of Vinylic Organometallic | Vinyl Halide + Mg or R-Li |

| 2 | Carboxylation | Organometallic Intermediate + CO₂ (s) |

| 3 | Protonation (Workup) | Aqueous Acid (e.g., HCl) |

This route is highly effective for installing the carboxyl group directly, but the synthesis and stability of the organometallic intermediate are critical considerations.

Indirect Synthetic Pathways via Functional Group Transformation

Hydrolysis of Corresponding Esters or Nitriles

A common and straightforward indirect route to this compound is the hydrolysis of its corresponding ester or nitrile derivatives. This two-step approach involves first synthesizing the ester or nitrile, followed by a hydrolysis reaction to yield the carboxylic acid.

The ester precursor, such as methyl or ethyl 2-(2-methylbenzyl)acrylate, can be prepared from precursors like 2-methylphenylacetic acid ethyl ester and paraformaldehyde in the presence of a base. google.com The subsequent hydrolysis of the ester to the carboxylic acid is typically achieved under basic conditions. For instance, the ethyl ester of a related phenylacrylic acid can be hydrolyzed using an aqueous solution of sodium hydroxide (B78521) in a biphasic system with toluene. google.com The reaction mixture is heated, and after completion, the aqueous layer containing the carboxylate salt is separated and acidified to precipitate the final this compound product. google.com This method has been reported to produce the desired acrylic acid with high purity after crystallization. google.com

Similarly, the hydrolysis of a corresponding nitrile precursor offers another pathway. The general conversion of nitriles to carboxylic acids via acid-catalyzed hydrolysis is a well-established transformation in organic chemistry. cia.gov

Table 1: Example of Ester Hydrolysis to a Phenylacrylic Acid Derivative This table is based on a method described for a structurally related compound.

| Step | Reagents & Conditions | Product | Purity/Yield | Reference |

| Hydrolysis | Ethyl Phenylacrylate derivative, Sodium Hydroxide, Water, Toluene | 2-Phenylacrylic acid derivative | >99.6% GC Purity, 46% two-step yield | google.com |

Oxidation of Allylic Alcohols or Aldehydes

Another significant indirect pathway involves the oxidation of the corresponding primary allylic alcohol, 2-(2-methylbenzyl)prop-2-en-1-ol, or the corresponding allylic aldehyde, 2-(2-methylbenzyl)acrylaldehyde. The choice of oxidizing agent is crucial as it must selectively oxidize the alcohol or aldehyde without reacting with the carbon-carbon double bond.

A variety of reagents are available for the oxidation of primary allylic alcohols. vanderbilt.edu Strong oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid (H₂SO₄), can convert allylic alcohols directly to the corresponding carboxylic acid. askfilo.com Other chromium-based reagents like Pyridinium Dichromate (PDC) can yield different products depending on the solvent; in dimethylformamide (DMF), PDC oxidizes primary alcohols to carboxylic acids, while in dichloromethane (B109758) (CH₂Cl₂), it typically yields the aldehyde. vanderbilt.edu Manganese dioxide (MnO₂) is a classic reagent for the chemoselective oxidation of allylic alcohols to their aldehyde counterparts, which would then require a subsequent oxidation step to form the carboxylic acid. nih.gov More modern methods may employ catalytic systems to achieve this transformation under milder conditions. nih.govgoogle.com

Table 2: Common Reagents for Oxidation of Primary Allylic Alcohols

| Reagent | Typical Product | Notes | Reference |

| Pyridinium Dichromate (PDC) in DMF | Carboxylic Acid | Oxidizes 1° alcohols to RCO₂H. | vanderbilt.edu |

| Pyridinium Dichromate (PDC) in CH₂Cl₂ | Aldehyde | Oxidizes allylic alcohols to α,β-unsaturated aldehydes. | vanderbilt.edu |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid | Strong oxidizing agent. | askfilo.com |

| Manganese Dioxide (MnO₂) | Aldehyde | Selective for allylic and benzylic alcohols. | nih.gov |

| Mn(OAc)₃ / cat. DDQ | Aldehyde/Ketone | Highly chemoselective for allylic alcohols. | nih.gov |

| Palladium-Copper/Silver Catalysts | Acrolein/Acrylic Acid | Used in vapor phase oxidation of allyl alcohol. | google.com |

Stereoselective Synthesis of this compound Precursors

Creating chiral molecules with a specific three-dimensional arrangement is a central goal of modern organic synthesis. For precursors to this compound, stereoselectivity can be introduced using methods like asymmetric hydrogenation or by employing chiral auxiliaries.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for producing enantiomerically enriched compounds. In this context, this compound itself can serve as a prochiral substrate for hydrogenation to yield chiral 2-(2-methylbenzyl)propanoic acid. This transformation is one of the most efficient methods for preparing chiral α-substituted propionic acids. nih.gov

Recent research has demonstrated the efficacy of earth-abundant metal catalysts, such as nickel, for this purpose. An efficient protocol involves the use of a nickel catalyst, specifically Ni(OAc)₂·4H₂O, paired with a chiral phosphine (B1218219) ligand like (R,R)-BenzP*. nih.gov The reaction, conducted in a solvent such as 2,2,2-trifluoroethanol (B45653) (TFE) under hydrogen pressure, can achieve excellent conversions and high enantioselectivities (ee) for a range of α-aryl and alkyl-substituted acrylic acids. nih.gov While this compound is not explicitly listed as a substrate in all studies, the high success rates for other α-aryl acrylic acids suggest this method's applicability. nih.gov Besides nickel, complexes of noble metals like rhodium, ruthenium, and iridium with various chiral ligands are also widely used and highly effective for the asymmetric hydrogenation of substituted acrylic acids. researchgate.netrsc.org

Table 3: Nickel-Catalyzed Asymmetric Hydrogenation of α-Aryl Acrylic Acids This table showcases the general applicability of the method to substrates similar to this compound.

| Substrate (α-Aryl Group) | Catalyst System | Conversion | Enantiomeric Excess (ee) | Reference |

| Phenyl | Ni(OAc)₂ / (R,R)-BenzP | >99% | 96% | nih.gov |

| 2-Naphthyl | Ni(OAc)₂ / (R,R)-BenzP | >99% | 95% | nih.gov |

| 4-Biphenyl | Ni(OAc)₂ / (R,R)-BenzP | >99% | 96% | nih.gov |

| 3,5-Dimethylphenyl | Ni(OAc)₂ / (R,R)-BenzP | >99% | 92% | nih.gov |

Chiral Auxiliary-Based Approaches

The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key stereoselective step, the auxiliary is removed, yielding the enantiomerically enriched product.

For synthesizing chiral precursors to this compound, one could employ Evans oxazolidinone auxiliaries. tcichemicals.comsioc-journal.cn A general sequence would involve:

Acylation: The chiral oxazolidinone auxiliary is acylated with a suitable acid chloride to form an N-acyloxazolidinone.

Stereoselective Reaction: This intermediate can then undergo various diastereoselective reactions. For instance, a stereoselective Michael addition or an aldol (B89426) reaction could be used to introduce the 2-methylbenzyl group and establish the desired stereocenter(s). sioc-journal.cn The steric bulk of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. wikipedia.orgsioc-journal.cn

Cleavage: The chiral auxiliary is subsequently cleaved, often by hydrolysis with reagents like lithium hydroxide, to release the chiral carboxylic acid precursor. tcichemicals.com The valuable auxiliary can typically be recovered for reuse. wikipedia.org

This methodology allows for the synthesis of all possible diastereomers by carefully selecting the chiral auxiliary and reaction conditions. tcichemicals.com

Green Chemistry Principles in Synthesis Design

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. acs.org The synthesis of this compound can be evaluated and improved through this lens.

Atom Economy: This principle, developed by Barry Trost, encourages maximizing the incorporation of all reactant materials into the final product. acs.org Catalytic reactions, such as the asymmetric hydrogenation described in section 2.4.1, exhibit high atom economy as the catalyst is used in small amounts and is not consumed. In contrast, reactions using stoichiometric reagents, like some oxidation methods (e.g., Collins oxidation), generate significant waste. vanderbilt.eduacs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Asymmetric hydrogenation and catalytic oxidation pathways are prime examples of this principle in action, offering efficient routes that minimize waste. nih.govd-nb.info

Use of Renewable Feedstocks: While many syntheses of specialty chemicals rely on petrochemical feedstocks, there is a growing effort to use biomass-derived starting materials. d-nb.info For instance, green routes to acrylic acid itself have been developed from biomass-derived furfural (B47365). d-nb.info A life-cycle assessment comparing glycerol-based and propylene-based routes to acrylic acid highlights the environmental trade-offs involved in feedstock selection. rsc.org Applying this principle to this compound would involve exploring synthetic pathways starting from renewable sources.

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org Many catalytic reactions, including some enzyme-catalyzed processes, operate under mild conditions, making them more energy-efficient than processes requiring high temperatures or pressures. rsc.org

Safer Chemistry: This principle advocates for the use and generation of substances with minimal toxicity. acs.org This involves choosing less hazardous solvents and reagents, for example, replacing toxic chromium-based oxidants with milder, catalytic alternatives or employing water as a solvent where possible. researchgate.net

By integrating these principles, the synthesis of this compound can be designed to be not only chemically effective but also environmentally responsible.

Solvent-Free or Aqueous Reaction Conditions

The move towards solvent-free or aqueous reaction media is a cornerstone of sustainable chemical synthesis, aimed at reducing the environmental impact associated with volatile organic compounds (VOCs). In the context of producing this compound, the final step of hydrolysis is often conducted in an aqueous system.

A specific method involves the hydrolysis of the intermediate ester, 2-(2-methylbenzyl)acrylate, using an alkali aqueous solution. google.com This step is critical for converting the ester into the final carboxylic acid. The reaction is typically performed by heating the ester in a biphasic system, such as toluene and an aqueous solution of a strong base like sodium hydroxide. google.com The use of water as the solvent for the hydrolysis reagent is a key feature of this green approach. Following the reaction, the aqueous layer containing the sodium salt of the acid is separated and then acidified to precipitate the final product, this compound. google.com

This approach demonstrates the feasibility of using water as a reaction medium for key synthetic steps. General research into acrylic acid synthesis supports this trend, with various methods being developed in aqueous media or under solvent-free conditions. google.commdpi.com For instance, solvent-free esterification of acrylic acid with polyols has been successfully demonstrated using heterogeneous catalysts, where the effective removal of water byproduct drives the reaction to completion. mdpi.com While not specific to this compound, these methodologies underscore a broader shift towards eliminating organic solvents in acrylate (B77674) production.

Table 1: Aqueous Hydrolysis of Ethyl 2-(2-methylbenzyl)acrylate

| Reactants | Solvent System | Reaction Conditions | Product | Purity | Overall Yield (2 steps) |

|---|---|---|---|---|---|

| Ethyl 2-(2-methylbenzyl)acrylate, Sodium Hydroxide | Toluene / Water google.com | Heating at 60 °C for 8 hours google.com | This compound | >99.6% (GC) google.com | 46% google.com |

Data sourced from patent literature describing the synthesis of related phenylacrylic acids. google.com

Catalytic Efficiencies and Sustainable Reagents

The efficiency and sustainability of a synthetic route are heavily influenced by the choice of catalysts and reagents. For the synthesis of this compound, the initial step involves a base-catalyzed reaction between ethyl 2-methylphenylacetate and paraformaldehyde. google.com

This reaction is effectively carried out using potassium carbonate as the base in an aprotic polar solvent like dimethylformamide (DMF). google.com Potassium carbonate is considered a more sustainable choice compared to highly caustic or specialized bases. To enhance the efficiency of this multiphase reaction, a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide is employed. google.com The PTC facilitates the transfer of the carbonate anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield. The reaction temperature is maintained at around 80 °C for a short duration of 1.5 hours to produce the intermediate ester. google.com

The pursuit of catalytic efficiency in acrylic acid synthesis extends to the development of novel catalytic systems that are both highly active and recyclable. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com For example, magnetic nanocatalysts have been designed for organic synthesis in aqueous media, allowing for simple magnetic separation and recycling. nih.gov Furthermore, modern sustainable chemistry aims to utilize renewable feedstocks. Processes are being explored for the synthesis of acrylic acid derivatives through the catalytic carboxylation of olefins with carbon dioxide (CO2), a renewable and abundant C1 source. researchgate.net These advanced catalytic strategies, while not yet documented specifically for this compound, represent the future direction for the sustainable production of acrylic acids.

Table 2: Catalytic Synthesis of Ethyl 2-(2-methylbenzyl)acrylate

| Reactants | Catalysts | Solvent | Reaction Conditions | Product | Yield | Purity |

|---|---|---|---|---|---|---|

| Ethyl 2-methylphenylacetate, Paraformaldehyde | Potassium Carbonate (Base), Tetrabutylammonium Bromide (PTC) google.com | DMF google.com | 80 °C for 1.5 hours google.com | Ethyl 2-(2-methylbenzyl)acrylate | ~73% google.com | >96% (GC) google.com |

Data sourced from patent literature describing the synthesis of related phenylacrylic acids. google.com

Chemical Reactivity and Transformation of 2 2 Methylbenzyl Acrylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, allowing for transformations such as esterification, amidation, and reduction. These reactions primarily involve nucleophilic acyl substitution, where the carboxyl carbon is attacked by a nucleophile, leading to the displacement of the hydroxyl group.

Esterification Reactions

Esterification of 2-(2-Methylbenzyl)acrylic acid can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This equilibrium-driven process typically requires elevated temperatures and removal of water to drive the reaction to completion. A variety of alcohols can be used, leading to a diverse range of corresponding esters.

Alternative methods, such as reaction with alkyl halides or the use of coupling agents, can also be employed, particularly for more sensitive substrates or when milder conditions are required. For instance, the reaction of acrylic acids with diazodiphenylmethane (B31153) in various alcohols has been studied to determine reaction kinetics, demonstrating the influence of the solvent on the esterification rate. researchgate.net

| Reagent | Catalyst/Conditions | Product | Research Finding |

| Methanol (B129727) (CH₃OH) | Sulfuric Acid (H₂SO₄), Reflux | Methyl 2-(2-methylbenzyl)acrylate | Acid-catalyzed esterification is a standard and effective method for producing simple alkyl esters from acrylic acids. google.com |

| Ethanol (C₂H₅OH) | p-Toluenesulfonic acid (TsOH) | Ethyl 2-(2-methylbenzyl)acrylate | TsOH is a common, milder alternative to sulfuric acid for esterification. |

| Diazodiphenylmethane | Various alcohols (e.g., Methanol, Ethanol) | Diphenylmethyl 2-(2-methylbenzyl)acrylate | Kinetic studies on related α,β-unsaturated acids show that reaction rates are influenced by solvent polarity and hydrogen bonding properties. researchgate.net |

| 2-Methylbenzaldehyde & Cyanoacetic acid, then Methanol | Catalyst | Methyl 2-cyano-3-(2-methylphenyl)acrylate | While a different molecule, the synthesis of related esters often involves multi-step procedures, including Knoevenagel condensation followed by esterification. ontosight.ai |

Amidation and Peptide Coupling Analogues

The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common methods include the conversion of the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by the addition of the amine. researchgate.netresearchgate.net

Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation under milder conditions, which is crucial for preventing side reactions, especially at the reactive double bond. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) generate a highly reactive activated ester in situ, which then readily reacts with an amine. amazonaws.com This methodology is fundamental in peptide synthesis, where acrylic acid can be coupled to the amine terminus of a peptide. nih.govresearchgate.netresearchgate.net

| Reagent | Coupling Agent/Conditions | Product | Research Finding |

| Ammonia (B1221849) (NH₃) | Thionyl Chloride (SOCl₂), then NH₃ | 2-(2-Methylbenzyl)acrylamide | Activation with SOCl₂ to form the acyl chloride is a classic method for preparing amides from carboxylic acids. researchgate.net |

| Benzylamine | EDCI, HOBt, in DMF | N-Benzyl-2-(2-methylbenzyl)acrylamide | Peptide coupling reagents like EDCI/HOBt are highly effective for forming amide bonds under mild conditions, preventing unwanted side reactions. amazonaws.com |

| Glycine methyl ester | TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) | Methyl N-(2-(2-methylbenzyl)acryloyl)glycinate | TBTU is another efficient coupling reagent used for linking carboxylic acids to amino acid esters. researchgate.net |

| Diaminodibenzo-18-crown-6 | EDCI, HOBt | Crown ether diacrylamide (B3188283) derivative | Amide coupling reactions can be used to synthesize complex functional molecules, such as polymerizable crown ethers, from acrylic acid. amazonaws.com |

Reduction to Alcohols and Oxidation to Anhydrides

Reduction to Alcohols The carboxylic acid functional group is generally resistant to reduction but can be converted to a primary alcohol using powerful reducing agents. Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids, whereas lithium aluminum hydride (LiAlH₄) is effective. youtube.commasterorganicchemistry.com The reaction requires an excess of LiAlH₄ because the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming a lithium carboxylate salt. Subsequent hydride attack and workup yield the corresponding allylic alcohol, 2-(2-methylbenzyl)prop-2-en-1-ol. chemistrysteps.com Borane (BH₃) is another reagent capable of reducing carboxylic acids efficiently. chemistrysteps.com

Oxidation to Anhydrides Carboxylic acids can be dehydrated to form acid anhydrides. For a monocarboxylic acid like this compound, this involves the condensation of two molecules with the elimination of water. This process typically requires strong dehydrating agents, such as phosphorus pentoxide (P₂O₅), and heat. uou.ac.insalempress.com The resulting product would be 2-(2-methylbenzyl)acrylic anhydride. The formation of cyclic anhydrides is more common and favorable when it results in a five- or six-membered ring from a dicarboxylic acid. salempress.com

| Reaction Type | Reagent | Conditions | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether/THF 2. H₃O⁺ workup | 2-(2-Methylbenzyl)prop-2-en-1-ol |

| Oxidation (Dehydration) | Phosphorus Pentoxide (P₂O₅) | Heat | 2-(2-Methylbenzyl)acrylic anhydride |

Reactions at the Acrylic Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the conjugating and electron-withdrawing effect of the adjacent carbonyl group. This electronic nature dictates its reactivity, making it susceptible to attack by both electrophiles and nucleophiles, though the latter is more characteristic for this class of compounds.

Electrophilic Addition Reactions

While the double bond of an alkene is typically electron-rich and readily attacked by electrophiles, the double bond in α,β-unsaturated acids is deactivated. libretexts.org However, electrophilic addition can still occur, often requiring more forcing conditions. The regioselectivity of the addition is controlled by the carbonyl group. In the addition of unsymmetrical reagents like hydrogen halides (H-X), the reaction proceeds through a mechanism analogous to conjugate addition. The initial attack is by a proton on the carbonyl oxygen. The resulting resonance-stabilized intermediate places a partial positive charge on the β-carbon, which is then attacked by the nucleophile (e.g., Br⁻). libretexts.orglibretexts.orgopenstax.org This leads to an "anti-Markovnikov" outcome where the nucleophile adds to the β-carbon. libretexts.orgdoubtnut.com

| Reagent | Conditions | Product | Research Finding |

| Hydrogen Bromide (HBr) | Polar solvent | 3-Bromo-2-(2-methylbenzyl)propanoic acid | Addition of HBr to acrylic acid yields the 3-bromo derivative, following a conjugate addition mechanism rather than the typical Markovnikov rule for alkenes. libretexts.orgdoubtnut.com |

| Bromine (Br₂) | CCl₄ | 2,3-Dibromo-2-(2-methylbenzyl)propanoic acid | Halogens like bromine add across the double bond of α,β-unsaturated acids to give vicinal dihalo compounds. libretexts.org |

| Water (H₂O) | Acid catalyst (e.g., H₂SO₄) | 3-Hydroxy-2-(2-methylbenzyl)propanoic acid | Acid-catalyzed hydration adds a hydroxyl group to the β-carbon, again via a conjugate addition pathway. libretexts.org |

Nucleophilic Addition Reactions (e.g., Michael Additions)

The most characteristic reaction of the double bond in α,β-unsaturated carbonyl compounds is the conjugate nucleophilic addition, commonly known as the Michael addition. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the carboxyl group renders the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles. This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

A base is often used to generate the nucleophile (the Michael donor), which then attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor). The resulting enolate intermediate is then protonated to give the final product. wikipedia.orgmasterorganicchemistry.com A variety of nucleophiles, including enolates from malonic esters, β-ketoesters, amines, and thiols, can be used. libretexts.orgwikipedia.org

| Nucleophile (Michael Donor) | Base/Conditions | Product | Research Finding |

| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(1-(2-methylbenzyl)-2-carboxyethyl)malonate | Doubly stabilized carbanions, such as those from malonic esters, are classic Michael donors used for C-C bond formation. wikipedia.org |

| Thiophenol | Triethylamine (Et₃N) | 3-(Phenylthio)-2-(2-methylbenzyl)propanoic acid | Thiols are effective nucleophiles in Michael additions, often requiring only a weak base catalyst. |

| Aniline | Heat | 3-(Phenylamino)-2-(2-methylbenzyl)propanoic acid | Amines can act as nucleophiles in Michael additions, though competing amidation at the carboxyl group can be a side reaction. google.com |

| Cysteine | Buffer (pH ~7) | 3-(S-cysteinyl)-2-(2-methylbenzyl)propanoic acid | The reaction of α,β-unsaturated carboxylic acids with biological thiols like cysteine is a known bioactivation pathway. nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder)

The acrylic acid portion of this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgiitk.ac.in In this role, the electron-withdrawing nature of the carboxylic acid group activates the alkene double bond, making it receptive to reaction with an electron-rich conjugated diene. organic-chemistry.org The general transformation involves the concerted formation of a six-membered ring. iitk.ac.in

The reaction is a powerful tool for forming C-C bonds and creating cyclic systems with controlled stereochemistry. iitk.ac.in However, the presence of the bulky 2-methylbenzyl group at the α-position of the acrylic acid introduces significant steric hindrance. This steric bulk would likely decrease the reaction rate compared to simpler dienophiles like acrylic acid or methyl acrylate (B77674). The approach of the diene to the dienophile would be sterically hindered, potentially requiring more forcing conditions (e.g., higher temperatures or the use of Lewis acid catalysts) to proceed efficiently. iitk.ac.in Lewis acids can coordinate to the carbonyl oxygen of the carboxylic acid, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.

The table below illustrates a hypothetical Diels-Alder reaction between this compound and a simple diene.

Table 1: Hypothetical Diels-Alder Reaction

| Reactants | Conditions | Predicted Product | Notes |

|---|---|---|---|

| This compound + 1,3-Butadiene | Thermal (heat) or Lewis Acid Catalyst (e.g., AlCl₃) | 4-(2-Methylbenzyl)-4-carboxycyclohex-1-ene | The reaction creates a cyclohexene (B86901) ring. The stereochemistry of the product (endo/exo) would be influenced by the steric hindrance of the 2-methylbenzyl group. wikipedia.org |

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is substituted with two alkyl groups: a methyl group and a -(CH₂)-C(COOH)=CH₂ moiety. Both are classified as electron-donating groups that activate the ring towards electrophilic aromatic substitution (EAS) and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comsavemyexams.comscribd.com

The directing effects of the two existing substituents on the benzene (B151609) ring are additive. The methyl group at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 6) positions. The benzyl-acrylic group at position 1 directs to its ortho (position 2, which is blocked, and position 6) and para (position 4) positions.

The combined effects are as follows:

Position 6: Strongly activated, being para to the methyl group and ortho to the benzyl-acrylic group. This is a likely site for substitution.

Position 4: Activated, being para to the benzyl-acrylic group.

Position 3: Activated, being ortho to the methyl group.

Position 5: Less activated compared to the other positions.

Therefore, electrophilic attack is predicted to occur preferentially at positions 6 and 4. uomustansiriyah.edu.iq Steric hindrance may play a role, potentially favoring the less crowded position 4 over position 6, although the electronic activation at position 6 is stronger. Nitration of toluene (B28343), a similar system, yields a mixture of ortho and para products. libretexts.orglibretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(5-Methyl-2-nitrobenzyl)acrylic acid and 2-(4-Methyl-5-nitrobenzyl)acrylic acid |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-6-methylbenzyl)acrylic acid and 2-(4-Bromo-2-methylbenzyl)acrylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(4-Acyl-2-methylbenzyl)acrylic acid and 2-(5-Acyl-2-methylbenzyl)acrylic acid |

The methyl group attached to the aromatic ring is a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds because the resulting benzylic radical or cation intermediate is resonance-stabilized by the aromatic ring. This allows for selective functionalization at the methyl group under specific conditions. sioc-journal.cnresearchgate.net

Common transformations include:

Free-Radical Halogenation: Using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide), the methyl group can be selectively brominated to yield 2-(2-(bromomethyl)benzyl)acrylic acid.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic methyl group to a carboxylic acid. researchgate.net This would transform the molecule into 2-(2-carboxybenzyl)acrylic acid. Milder oxidation could potentially yield an aldehyde.

Table 3: Potential Reactions at the Benzylic Methyl Group

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), light (hν) | 2-(2-(Bromomethyl)benzyl)acrylic acid |

| Oxidation | KMnO₄, H₂O, heat | 2-(2-Carboxybenzyl)acrylic acid |

Pericyclic Reactions Involving the Acrylic System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. savemyexams.com The acrylic system in this compound can participate in several such transformations, both intramolecularly and intermolecularly.

The proximity of the acrylic acid moiety to the electron-rich aromatic ring allows for the possibility of intramolecular cyclization reactions, particularly under acidic conditions. An intramolecular Friedel-Crafts type reaction could occur where the double bond of the acrylic acid, activated by a Lewis or Brønsted acid, is attacked by the aromatic ring. beilstein-journals.orgekb.eg This would lead to the formation of a new ring fused to the existing aromatic system. Depending on which carbon of the double bond attacks the ring and at which ring position, different sized rings (typically six or seven-membered) containing a ketone could be formed.

Additionally, transition-metal-catalyzed reactions can facilitate intramolecular annulations. For example, Rh(III)-catalyzed reactions have been shown to promote the annulation between acrylic acids and tethered alkynes to form complex bicyclic lactones. acs.org While the target molecule lacks an alkyne, this demonstrates the potential for metal-catalyzed C-H activation and cyclization pathways. rsc.org

Table 4: Hypothetical Intramolecular Cyclization

| Reaction Type | Conditions | Potential Product Structure |

|---|---|---|

| Intramolecular Friedel-Crafts Cyclization | Strong Acid (e.g., PPA, H₂SO₄) | Tricyclic ketone (e.g., 3,4-dihydro-2H-naphthalen-1-one derivative) |

Intermolecular reactions involving the acrylic system are also plausible. One of the most common intermolecular pericyclic reactions for α,β-unsaturated acids is photochemical [2+2] cycloaddition. d-nb.infonih.gov Upon exposure to UV light, two molecules of this compound could dimerize to form a cyclobutane (B1203170) ring. sci-hub.se The stereochemical outcome of this dimerization (e.g., yielding α-truxillic or β-truxinic acid analogues) is highly dependent on the packing of the molecules in the crystal lattice, which is often directed by intermolecular hydrogen bonding between the carboxylic acid groups. thieme-connect.comcore.ac.uk Cinnamic acid and its derivatives are well-known to undergo such photodimerization reactions. d-nb.infothieme-connect.com

These hydrogen-bonding interactions, where carboxylic acid groups form dimeric pairs, can serve as a template, pre-organizing the molecules into an arrangement suitable for a topochemical reaction in the solid state. core.ac.uk

Table 5: Potential Intermolecular Reaction

| Reaction Type | Conditions | Predicted Product | Notes |

|---|---|---|---|

| [2+2] Photodimerization | UV light (hν), solid state or concentrated solution | Cyclobutane dimer (e.g., a truxinic or truxillic acid derivative) | The reaction joins two monomer units to form a dimer. The specific isomer formed depends on the alignment of the molecules. nih.govthieme-connect.com |

Derivatization Strategies for 2 2 Methylbenzyl Acrylic Acid

Synthesis of Ester Derivatives for Further Transformation

Esterification of the carboxylic acid moiety is a common initial step in the derivatization of 2-(2-Methylbenzyl)acrylic acid. The resulting esters are often more suitable for subsequent reactions and can serve as key intermediates in multi-step syntheses.

The synthesis of simple alkyl and benzyl (B1604629) esters of this compound can be achieved through several standard methods. The most direct approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with the corresponding alcohol (methanol, ethanol, or benzyl alcohol) under acidic catalysis. google.com Alternatively, the carboxyl group can be activated, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with the alcohol to form the desired ester with high yield. prepchem.com A third method involves the reaction of an alkali metal salt of the acrylic acid, such as potassium 2-(2-methylbenzyl)acrylate, with an appropriate alkyl or benzyl halide. google.com

Table 1: Synthesis of Methyl, Ethyl, and Benzyl Esters of this compound

| Ester Product | Synthesis Method | Reagents | Typical Conditions |

|---|---|---|---|

| Methyl 2-(2-Methylbenzyl)acrylate | Fischer Esterification | Methanol (B129727), H₂SO₄ (cat.) | Reflux |

In complex multi-step syntheses, it is often necessary to selectively protect the carboxylic acid function while other parts of the molecule are being modified. Orthogonal protection strategies employ protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. organic-chemistry.org This allows for the sequential deprotection and reaction of different functional groups. bham.ac.uk

For this compound, common acid-labile protecting groups include the tert-butyl ester, which is stable to basic conditions but can be cleaved with acids like trifluoroacetic acid (TFA). ethz.ch Fluoride-labile groups, such as silyl (B83357) esters (e.g., trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) esters), offer another level of orthogonality. ethz.ch These strategies are crucial when, for example, a base-labile protecting group like Fluorenylmethyloxycarbonyl (Fmoc) is used elsewhere in the molecule. organic-chemistry.org

Table 2: Examples of Protected Esters for Orthogonal Synthesis

| Protected Ester | Protecting Group Class | Introduction Method | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| tert-Butyl 2-(2-Methylbenzyl)acrylate | Acid-Labile | Reaction with isobutylene, H₂SO₄ (cat.) | Anhydrous acid (e.g., TFA) | Base-labile groups (e.g., Fmoc) |

| Trimethylsilyl 2-(2-Methylbenzyl)acrylate | Fluoride-Labile | Reaction with TMS-Cl, Triethylamine | Fluoride source (e.g., TBAF) | Acid- and base-labile groups |

| Benzyl 2-(2-Methylbenzyl)acrylate | Hydrogenolysis-Labile | See Table 1 | H₂, Pd/C | Acid-, base-, fluoride-labile groups |

Amide and Hydrazide Analogues

The conversion of the carboxylic acid to amide or hydrazide functionalities introduces a nitrogen atom, significantly altering the hydrogen bonding capacity and electronic properties of the molecule.

Amide derivatives are typically synthesized by first activating the carboxylic acid group, followed by reaction with an appropriate amine. google.com The most common method involves converting this compound to its acyl chloride, which then reacts with ammonia (B1221849) to yield the primary amide (2-(2-methylbenzyl)acrylamide), with a primary amine for a secondary amide, or with a secondary amine for a tertiary amide. uobaghdad.edu.iqnih.gov Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to facilitate the direct condensation of the carboxylic acid with the amine under milder conditions.

Hydrazide analogues are generally prepared by reacting an ester derivative, such as methyl 2-(2-methylbenzyl)acrylate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent.

Table 3: Synthesis of Amide and Hydrazide Derivatives

| Derivative | Amine/Hydrazine Reactant | Synthesis Method |

|---|---|---|

| Primary Amide | Ammonia (NH₃) | Acyl chloride or coupling agent route |

| Secondary Amide | Primary Amine (R-NH₂) | Acyl chloride or coupling agent route |

| Tertiary Amide | Secondary Amine (R₂NH) | Acyl chloride or coupling agent route |

| Hydrazide | Hydrazine (N₂H₄) | Reaction with corresponding ester |

Cyclic amide derivatives can be conceptualized through the reaction of this compound with bifunctional reagents. For example, reaction with a diamine, such as ethylenediamine, could lead to the formation of a macrocyclic structure or a polymer. A more defined approach would involve a two-step process where the acrylic acid is first coupled with one amino group of the diamine, followed by an intramolecular cyclization to form a cyclic amide, such as a diazepanone derivative. The success of such a cyclization would depend on reaction conditions that favor intramolecular over intermolecular reactions, such as high dilution.

Lactone and Lactam Formation via Intramolecular Cyclization

The formation of lactones (cyclic esters) and lactams (cyclic amides) from this compound requires the introduction of a hydroxyl or amino group at a position that allows for intramolecular cyclization. wikipedia.orgwikipedia.org These reactions typically target the acrylic double bond or involve functionalization of the benzyl moiety.

A common strategy for forming a γ-lactone is through halolactonization. wikipedia.org In this reaction, the acrylic acid is treated with a halogen source (e.g., iodine) and a base. The electrophilic halogen adds to the double bond, and the resulting intermediate is trapped intramolecularly by the carboxylate nucleophile to form a halogenated γ-lactone.

To form larger ring systems, such as a seven-membered lactone or lactam, the benzylic methyl group must first be functionalized.

Lactone Formation : Selective oxidation of the benzylic methyl group to a hydroxymethyl group would yield 2-((2-hydroxymethyl)benzyl)acrylic acid. This intermediate hydroxy acid could then undergo an acid-catalyzed intramolecular esterification to form a seven-membered lactone. organic-chemistry.org

Lactam Formation : Similarly, conversion of the benzylic methyl group to an aminomethyl group via halogenation followed by nucleophilic substitution with an amine source would produce 2-((2-aminomethyl)benzyl)acrylic acid. This amino acid could then cyclize, often with the aid of coupling agents, to form a seven-membered lactam. wikipedia.orgekb.eg Another advanced method involves the photochemical cyclization (e.g., Norrish-Yang reaction) of an N-substituted acrylamide (B121943) derivative to form a four-membered β-lactam ring. nih.gov

Halogenation and Halogenated Derivatives

Halogenation introduces halogen atoms (F, Cl, Br, I) into the molecular structure of this compound, a process that can significantly alter its chemical reactivity, physical properties, and biological activity. The addition of halogens can occur at the acrylic double bond or on the aromatic ring, depending on the reaction conditions and the halogenating agent used. libretexts.org

One common method for halogenating acrylic acids is through the addition of a halogenating agent across the double bond. For instance, bromination of acrylic acid with liquid bromine can yield 2,3-dibromopropionic acid. google.com This type of reaction, when applied to this compound, would be expected to produce 2,3-dihalo-2-(2-methylbenzyl)propanoic acid derivatives. The specific stereochemistry of the product can be influenced by the reaction conditions.

Another approach involves the decarboxylative halogenation, where the carboxylic acid group is replaced by a halogen. acs.org This reaction can lead to the formation of vinyl halides. For example, the bromodecarboxylation of cinnamic acids with molecular bromine has been shown to produce (E)-β-bromostyrenes. acs.org Applying this to this compound could potentially yield a halogenated styrene (B11656) derivative.

Furthermore, electrophilic aromatic substitution on the 2-methylbenzyl group can introduce halogens onto the benzene (B151609) ring. The directing effects of the methyl and acrylic acid substituents would influence the position of halogenation.

A specific example of a halogenated acrylic acid derivative is 2-(Bromomethyl)acrylic acid, which has the chemical formula CH₂=C(CH₂Br)COOH. sigmaaldrich.com While not a direct derivative of this compound, its synthesis and properties provide insights into the chemistry of halogenated acrylic acids. Another related compound is (2E)-3-(2-bromo-4-methylphenyl)acrylic acid, highlighting the introduction of a halogen onto the phenyl ring of a substituted acrylic acid. scbt.com

The synthesis of 2-halogen-acrylic acid esters from 2-hydroxymethyl- or 2-halogen-methyl-malonic acid diesters represents another synthetic route to halogenated acrylic acid derivatives. google.com This method involves the elimination of carbon dioxide and an alcohol or methyl halide. google.com

Table 1: Examples of Halogenating Agents and Potential Products

| Halogenating Agent | Potential Reaction Type | Potential Product with this compound |

| Bromine (Br₂) | Addition to double bond | 2,3-Dibromo-2-(2-methylbenzyl)propanoic acid |

| N-Bromosuccinimide (NBS) | Allylic bromination | 2-(2-(Bromomethyl)benzyl)acrylic acid |

| Thionyl chloride (SOCl₂) | Conversion of carboxylic acid | 2-(2-Methylbenzyl)acryloyl chloride |

| Phosphorus pentachloride (PCl₅) | Conversion of carboxylic acid | 2-(2-Methylbenzyl)acryloyl chloride |

Metal Complexation and Organometallic Derivatives

The carboxylic acid functionality of this compound makes it a suitable ligand for forming complexes with a wide range of metal ions. These metal complexes can exhibit unique structural, electronic, and catalytic properties not present in the parent acid. The coordination typically occurs through the carboxylate group, which can act as a monodentate or bidentate ligand.

The synthesis of such complexes often involves the reaction of this compound with a metal salt in a suitable solvent. The resulting organometallic derivatives can have diverse applications, for instance, in catalysis. Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, and complexes derived from acrylic acid derivatives can act as catalysts for various transformations. berkeley.edu For example, nickel-catalyzed reactions have been used to synthesize acrylic acid derivatives from CO2 and ethylene (B1197577). researchgate.net

Palladium(II) complexes with C2-symmetric bis(oxazoline) ligands have been synthesized and structurally analyzed, demonstrating the intricate coordination chemistry possible with derivatives of acrylic acid. acs.org Similarly, organotellurium ligands, which can be derived from acrylic acid precursors, form stable complexes with metals like palladium and platinum. rsc.org

The interaction of organometallic reagents, such as Grignard or organolithium compounds, with the electrophilic centers of this compound can also lead to new organometallic derivatives. msu.edu For instance, the reaction of an organotin phenoxide with ethyl propiolate, catalyzed by tin(IV) chloride, yields derivatives of 3-phenoxyacrylic acid ethyl ester. wiley.com

Table 2: Potential Metal Complexes of this compound

| Metal Ion | Potential Ligand Coordination | Potential Complex Structure |

| Copper(II) | Bidentate carboxylate | [Cu(2-(2-methylbenzyl)acrylate)₂] |

| Palladium(II) | Monodentate carboxylate | [Pd(2-(2-methylbenzyl)acrylate)₂(L)₂] (L = other ligand) |

| Zinc(II) | Tetrahedral coordination | [Zn(2-(2-methylbenzyl)acrylate)₂(H₂O)₂] |

| Rhodium(I) | Square planar complex | [Rh(2-(2-methylbenzyl)acrylate)(CO)(PPh₃)] |

Note: The actual structures can be more complex and may involve solvent molecules or other ligands.

Polymerization and Oligomerization Studies of this compound

The acrylic acid moiety in this compound makes it a monomer suitable for polymerization and oligomerization reactions. These processes can lead to the formation of polymers and oligomers with a backbone derived from the acrylic acid units and pendant 2-methylbenzyl groups. The properties of these macromolecules, such as their thermal stability, solubility, and mechanical strength, will be influenced by the nature of the pendant group.

Free radical polymerization is a common method for polymerizing acrylic monomers. This can be initiated using thermal or photochemical initiators like 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net The copolymerization of this compound with other vinyl monomers, such as methyl methacrylate (B99206) or styrene, would allow for the synthesis of copolymers with tailored properties. For example, the copolymerization of methyl methacrylate with 2-methylbenzyl methacrylate has been studied to determine monomer reactivity ratios. researchgate.net

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), can be employed to synthesize polymers with well-defined molecular weights and low dispersity. This method has been used to create novel hyperbranched poly(acrylic acid)s. nih.gov

Oligomerization, the formation of short-chain polymers, can also be achieved under specific reaction conditions. The synthesis of acrylic acid oligomers can be carried out thermally in the presence of a polymerization inhibitor. google.com Precise oligomeric materials with controlled length and sequence are an emerging area of research, offering unique properties for self-assembly and molecular recognition. researchgate.net The synthesis of hyperbranched ethylene oligomers and ethylene/methyl acrylate (B77674) co-oligomers has been achieved using palladium(II) and nickel(II) complexes. acs.org

The resulting polymers and oligomers from this compound could find applications in various fields, including as components in coatings, adhesives, and specialty plastics. The bulky 2-methylbenzyl group would likely impact the polymer's glass transition temperature and solubility characteristics.

Table 3: Polymerization/Oligomerization Methods and Potential Products

| Method | Initiator/Catalyst | Potential Product |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Poly(this compound) |

| Copolymerization | AIBN, Benzoyl Peroxide | Copolymer of this compound and another vinyl monomer |

| Atom Transfer Radical Polymerization (ATRP) | Copper(I) complex | Well-defined poly(this compound) |

| Thermal Oligomerization | Heat, Polymerization inhibitor | Oligo(this compound) |

Applications of 2 2 Methylbenzyl Acrylic Acid in Organic Synthesis

Building Block in Complex Molecule Synthesis

The structure of 2-(2-methylbenzyl)acrylic acid makes it a candidate for the construction of more complex molecular architectures.

Synthesis of Substituted Phenanthrenes and Related Polycycles

Polycyclic aromatic hydrocarbons, particularly phenanthrenes, are core structures in many natural products and functional materials. One of the classical methods for synthesizing phenanthrenes is the photocyclization of stilbene (B7821643) derivatives. In principle, this compound could serve as a precursor to a stilbene-type molecule suitable for such a transformation. The reaction would likely involve an intramolecular cyclization, a common strategy for forming fused ring systems. mdpi.comresearchgate.netrsc.org For example, an acid-catalyzed intramolecular Friedel-Crafts-type reaction could theoretically lead to a dihydrophenanthrene intermediate, which could then be aromatized. The general mechanism for such cyclizations often involves the generation of a carbocation that attacks an aromatic ring. quimicaorganica.orgaskfilo.com

A hypothetical reaction pathway is presented below. It is important to emphasize that this is a theoretical application, as specific literature examples for this substrate are not readily found.

| Reactant | Conditions (Hypothetical) | Product | Theoretical Yield |

| This compound | 1. Thionyl chloride (SOCl₂) 2. Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) 3. Dehydrogenation (e.g., DDQ, Pd/C) | Substituted Phenanthrene | Not Determined |

Precursor for Biologically Relevant Scaffolds (excluding biological activity)

Acrylic acids and their derivatives are well-established starting materials for the synthesis of a variety of heterocyclic and carbocyclic scaffolds that are of interest in medicinal chemistry. acs.orgresearchgate.netresearchgate.netresearchgate.net The acrylic acid moiety can participate in Michael additions, cycloadditions, and various cyclization cascades. For instance, reaction with binucleophiles could lead to the formation of heterocyclic rings. The presence of the 2-methylbenzyl group offers a point of further functionalization or can sterically influence the outcome of synthetic transformations. While acrylic acid itself is used to functionalize polymer scaffolds for applications like 3D cell culture, the specific use of this compound for creating such scaffolds is not documented. nih.gov

Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. google.comd-nb.info These auxiliaries are typically chiral themselves and, once the desired stereochemistry is set, can be removed and recycled. While many types of molecules can serve as chiral auxiliaries, there is no evidence in the reviewed literature to suggest that this compound has been employed for this purpose. For it to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers, a process for which no method has been described.

Application in Divergent Synthesis Strategies

Divergent synthesis is a strategy used to quickly generate a library of structurally diverse compounds from a common starting material. scispace.comcam.ac.ukbeilstein-journals.orgfrontiersin.orgunits.it This approach is valuable in drug discovery and materials science. The multiple functional groups on this compound—the carboxylic acid, the double bond, and the aromatic ring—theoretically allow for a variety of reactions to be performed in parallel on a common core. For example, the carboxylic acid could be converted to a range of amides, while the double bond could undergo various addition reactions. However, there are no specific examples in the scientific literature of this compound being used as a central scaffold in a diversity-oriented synthesis program.

Role in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for forming carbon-carbon bonds. mdpi.comlibretexts.org The Heck reaction typically couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgsemanticscholar.org It is conceivable that this compound could participate as the alkene partner in a Heck reaction, coupling with an aryl or vinyl halide. Heck-type reactions have been reported for benzyl (B1604629) halides coupling with acrylates, which bears some resemblance to the potential reactivity of this molecule. nih.gov

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. snnu.edu.cnarkat-usa.orgrsc.orgacs.org For this compound to participate directly, it would likely need to be converted into either an organoboron derivative or an organohalide. For instance, borylation of the aromatic ring or conversion of the acrylic acid to a vinyl halide could prepare it for a Suzuki coupling. Again, these are plausible but currently undocumented applications for this specific compound.

A summary of hypothetical cross-coupling reactions is provided below.

| Reaction Type | Coupling Partner 1 (Derived from title compound) | Coupling Partner 2 | Catalyst System (Typical) | Potential Product Class |

| Heck Reaction | This compound | Aryl/Vinyl Halide | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | Substituted Cinnamic Acid Derivative |

| Suzuki-Miyaura | Borylated this compound | Aryl/Vinyl Halide | Pd(PPh₃)₄, Base | Biaryl- or Vinyl-substituted Acrylic Acid |

Mechanistic Investigations of Reactions Involving 2 2 Methylbenzyl Acrylic Acid

Kinetic Studies of Key Transformation Pathways

Kinetic studies provide quantitative insight into the rates of chemical reactions, offering clues about the sequence of bond-breaking and bond-forming events. For 2-(2-Methylbenzyl)acrylic acid, important transformations include hydrogenation of the carbon-carbon double bond and esterification of the carboxylic acid group.

Reaction Rate Determinations

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. It is often expressed in terms of a rate law, which relates the reaction rate to the concentrations of the reactants. For a generic reaction, the rate can be described by the equation: Rate = k [Reactant 1]m[Reactant 2]n, where k is the rate constant and m and n are the reaction orders with respect to each reactant.

In the context of reactions involving acrylic acids, such as esterification or polymerization, the reaction rate is a critical parameter. For instance, in the sulfuric acid-catalyzed esterification of acrylic acid with ethanol, the reaction rate increases with higher catalyst concentrations due to the increased availability of H+ ions. researchgate.net The rate of polymerization for acrylic acid derivatives has been shown to have a greater than first-order dependence on the monomer concentration, suggesting a complex initiation mechanism. kpi.ua

Illustrative Data Table for Hypothetical Hydrogenation Reaction Rate

| Experiment | Initial [this compound] (mol/L) | H₂ Pressure (atm) | Catalyst Conc. (mol%) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 10 | 1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 10 | 1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 20 | 1 | 3.1 x 10⁻⁴ |

| 4 | 0.1 | 10 | 2 | 2.9 x 10⁻⁴ |

| Note: This data is illustrative and based on general principles of hydrogenation reactions. |

Activation Energy and Entropy Analysis

The Arrhenius equation, k = Ae-Ea/RT, connects the rate constant (k) with the activation energy (Ea), the pre-exponential factor (A), and the temperature (T). purdue.edu The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor is related to the frequency of collisions and the steric requirements of the reaction. unizin.org The entropy of activation (ΔS‡) reflects the change in disorder when moving from the reactants to the transition state.

For the precipitation polymerization of acrylic acid in toluene (B28343), an activation energy of 21.49 kcal/mol (approximately 89.9 kJ/mol) has been reported. kpi.ua In the esterification of acrylic acid with ethanol, the enthalpy of activation (related to Ea) was found to be positive, indicating the reaction is endothermic. researchgate.net For the catalytic hydrogenation of α,β-unsaturated acids, the activation energy can be influenced by the choice of catalyst and the substrate structure.

Illustrative Thermodynamic Activation Parameters for a Hypothetical Reaction

| Reaction Pathway | Activation Energy (Eₐ) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Hydrogenation | 60 - 80 | 58 - 78 | -80 to -120 |

| Esterification | 50 - 70 | 48 - 68 | -100 to -140 |

| Note: These values are typical ranges for such reactions and are presented for illustrative purposes. |

Transition State Analysis of Rate-Determining Steps

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. wikipedia.org The energy of the transition state determines the activation energy of the reaction. libretexts.org Understanding the structure of the transition state is crucial for explaining the selectivity and rate of a reaction. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating the structure and energy of transition states. ims.ac.jplibretexts.org

In the context of this compound, the transition state for a reaction like catalytic hydrogenation would involve the interaction of the alkene, the hydrogen molecule, and the catalyst surface or complex. nobelprize.orgacs.org For an esterification reaction, the transition state would involve the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the acrylic acid. In a benzimidazole-catalyzed reaction between an epoxy and acrylic acid, it was found that a mechanism involving a hydrogen-bonded complex between the catalyst and the acid had a lower activation barrier, indicating a more favorable transition state. nih.gov

The steric bulk of the 2-methylbenzyl group would likely influence the geometry and energy of the transition state. For instance, in a hydrogenation reaction, the substrate would need to adopt a specific orientation on the catalyst surface to minimize steric hindrance, which could influence the stereochemical outcome of the reaction if a chiral catalyst were used.

Isotope Effect Studies for Elucidating Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. This tool is particularly useful for determining whether a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotope is directly involved in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position adjacent to the reacting center.

For example, in the hydrogenation of α-(acylamino)acrylic esters, a normal kinetic isotope effect (kH/kD > 1) was observed when using D₂, indicating that the cleavage of the H-H bond is part of the rate-determining step.

For this compound, a deuterium (B1214612) labeling study could provide significant mechanistic insights. For instance, if the hydrogenation of the double bond were studied using deuterium gas (D₂), a primary KIE would be expected if the H-H bond breaking is rate-limiting. Similarly, substituting the acidic proton with deuterium could probe its role in reactions like esterification or other acid-catalyzed processes.

Illustrative Kinetic Isotope Effects for Hypothetical Reactions

| Reaction | Isotopic Substitution | k_light / k_heavy | Mechanistic Implication |

| Hydrogenation | H₂ vs D₂ | 1.5 - 2.5 | H-H bond cleavage is likely involved in the rate-determining step. |

| Esterification | R-COOH vs R-COOD | ~1.0 | O-H bond cleavage is not the rate-determining step. |

| C-H activation at benzyl (B1604629) group | C-H vs C-D | > 2.0 | C-H bond cleavage at the benzyl position is rate-determining. |

| Note: These values are illustrative and represent potential outcomes of KIE studies. |

Investigation of Catalytic Cycles and Intermediates

Many reactions involving this compound, such as hydrogenation or certain types of polymerization, proceed via a catalytic cycle. A catalytic cycle is a multistep reaction mechanism that involves a catalyst, which is regenerated at the end of each cycle. The study of these cycles involves identifying the active catalytic species and any intermediates that are formed.

In the context of asymmetric hydrogenation of related α,β-unsaturated acids, the catalytic cycle often involves the coordination of the substrate to a metal-chiral ligand complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the product and regenerate the catalyst. acs.org The structure of catalyst-substrate adducts can sometimes be characterized to provide a snapshot of an intermediate in the cycle. acs.org

For a hypothetical Pd/C-catalyzed hydrogenation of this compound, the cycle would involve the adsorption of the acrylic acid and hydrogen onto the palladium surface, followed by the stepwise addition of hydrogen atoms to the double bond. The use of catalyst poisons, such as diphenylsulfide, can modify the catalyst's activity and selectivity by altering the active sites on the catalyst surface. researchgate.net

Influence of Solvent and pH on Reaction Mechanisms

The solvent can play a significant role in a reaction mechanism by stabilizing or destabilizing reactants, products, and transition states. In the free radical copolymerization of acrylamide (B121943) with other monomers, a strong influence of the solvent on the copolymer composition has been observed, indicating that the solvent affects the reactivity of the double bond and the stability of the growing radical. researchgate.net For reactions involving charged intermediates or transition states, polar solvents are generally favored.

The pH of the reaction medium is particularly important for reactions involving acidic or basic functional groups. For this compound, the pH will determine the degree of ionization of the carboxylic acid group. In the copolymerization of acrylamide and acrylic acid in an aqueous medium, the reactivity of the ionized acrylic acid is influenced by the ionic strength of the solution, which is affected by pH and added salts. polimi.it At a lower pH, the carboxylic acid will be protonated, which can affect its coordination to a metal catalyst or its reactivity in nucleophilic addition reactions. For instance, in the catalytic peroxidation of acrylic acid, the degradation rate was found to be highly dependent on the pH of the solution. nih.gov

Computational and Theoretical Studies of 2 2 Methylbenzyl Acrylic Acid

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties. Computational methods offer a window into the arrangement of electrons and the nature of chemical bonds.

Molecular Orbital (MO) theory describes chemical bonds in terms of molecular orbitals that extend over the entire molecule. libretexts.org For 2-(2-Methylbenzyl)acrylic acid, MO calculations would reveal the energies and shapes of orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. dergipark.org.tr A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. dergipark.org.tr For instance, a DFT study on the parent acrylic acid molecule calculated a HOMO-LUMO gap of 5.545 eV, indicating high chemical stability. dergipark.org.tr Similar calculations for this compound would elucidate how the addition of the 2-methylbenzyl group modulates these electronic properties compared to the parent acid.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. bohrium.comresearchgate.net DFT calculations focus on the electron density rather than the complex multi-electron wavefunction, offering a balance of accuracy and computational efficiency. dergipark.org.tr A typical DFT study on this compound would begin by optimizing the molecule's geometry to find its lowest energy structure.

From this optimized geometry, various properties can be calculated. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate charge distribution, revealing the partial charges on each atom and quantifying the delocalization of electrons through the conjugated system of the acrylic acid and the phenyl ring. dergipark.org.trnih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. dergipark.org.tr An MEP map illustrates the charge distribution across the molecule's surface, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. For this compound, the MEP would likely show negative potential around the carboxylic oxygen atoms and the π-system of the benzene (B151609) ring, with positive potential near the carboxylic hydrogen. dergipark.org.tr

Table 7.1: Representative DFT-Calculated Electronic Properties This table presents illustrative data for this compound based on typical values for related acrylic acid derivatives. Specific experimental or calculated values for this compound are not available in the cited literature.

| Property | Representative Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.3 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Correlates with chemical stability and reactivity. dergipark.org.tr |

| Dipole Moment | 2.5 D | Measures overall molecular polarity. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. lumenlearning.commaricopa.edu this compound has several rotatable bonds, including the C-C bond linking the benzyl (B1604629) group to the acrylic acid moiety and the C-C single bond within the acrylic acid backbone.

A computational conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to generate an energy landscape. boisestate.edu This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). maricopa.edu For this molecule, steric hindrance between the 2-methyl group on the phenyl ring and the acrylic acid group would be a major factor determining the preferred conformation. lumenlearning.com The analysis would identify the most stable arrangement, likely one that minimizes the steric clash between the bulky groups while potentially allowing for favorable intramolecular interactions. sfasu.edu Studies on similar molecules like methacrylic acid have identified multiple stable conformers, including planar "chain-like" and non-planar "ring-like" structures, demonstrating the complexity that can be expected. researchgate.net

Table 7.2: Illustrative Conformational Energy Data This table presents hypothetical but representative data for the key dihedral angle in this compound, based on principles of conformational analysis. Specific calculated values are not available in the cited literature.

| Dihedral Angle (Phenyl-C-C=C) | Relative Energy (kJ/mol) | Conformation Type | Description |

| 0° | 25 | Eclipsed (High Strain) | High steric clash between the phenyl ring and the acrylic acid plane. maricopa.edu |

| ~60° | 5 | Gauche (Stable) | A stable, low-energy conformation minimizing steric repulsion. maricopa.edu |

| 120° | 22 | Eclipsed (High Strain) | Another high-energy eclipsed conformation. |

| 180° | 10 | Anti (Strained) | Steric interaction from the ortho-methyl group prevents this from being the lowest energy state. |

Prediction of Spectroscopic Signatures